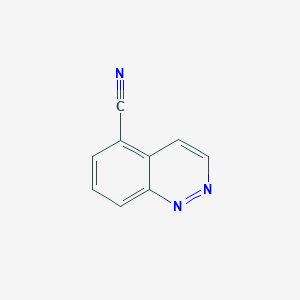
Cinnoline-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnoline-5-carbonitrile is a heterocyclic aromatic organic compound that belongs to the cinnoline family. It is characterized by a cinnoline ring system with a cyano group (-CN) attached at the 5th position. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cinnoline-5-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of derivatives of arenediazonium salts. This method typically uses arylhydrazones or arylhydrazines as precursors. The reaction conditions often involve the use of hydrochloric acid and sodium nitrite, which facilitate the cyclization process .
Industrial Production Methods: In industrial settings, this compound is produced using scalable methods that ensure high yield and purity. One such method involves the reaction of ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate with nitroolefins under controlled microwave irradiation. This method is efficient and environmentally friendly, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Cinnoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The cyano group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products: The major products formed from these reactions include various cinnoline derivatives with different functional groups, which can be further utilized in medicinal and material science applications .
Aplicaciones Científicas De Investigación
Cinnoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: this compound derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Cinnoline-5-carbonitrile can be compared with other similar compounds such as quinoline, quinoxaline, and quinazoline. These compounds share a similar heterocyclic structure but differ in their functional groups and positions:
Quinoline: Contains a nitrogen atom at the 1-position.
Quinoxaline: Contains nitrogen atoms at the 1- and 4-positions.
Quinazoline: Contains nitrogen atoms at the 1- and 3-positions.
Uniqueness: this compound is unique due to the presence of the cyano group at the 5th position, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in the synthesis of novel bioactive molecules and materials .
Comparación Con Compuestos Similares
- Quinoline
- Quinoxaline
- Quinazoline
Propiedades
Fórmula molecular |
C9H5N3 |
|---|---|
Peso molecular |
155.16 g/mol |
Nombre IUPAC |
cinnoline-5-carbonitrile |
InChI |
InChI=1S/C9H5N3/c10-6-7-2-1-3-9-8(7)4-5-11-12-9/h1-5H |
Clave InChI |
RRCBHLYHXMQOQY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CN=NC2=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


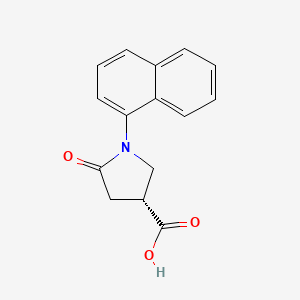
![6-Fluorobenzo[e][1,2,4]triazin-3-amine](/img/structure/B13119648.png)
![4-Chloro-7-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B13119651.png)
![3-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13119670.png)
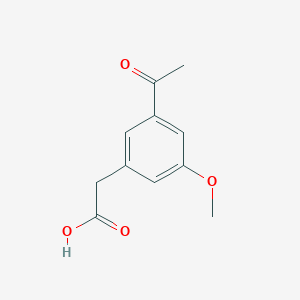
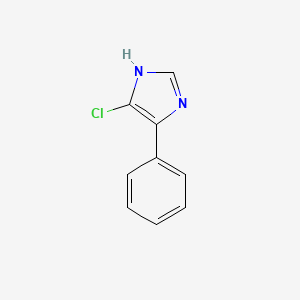
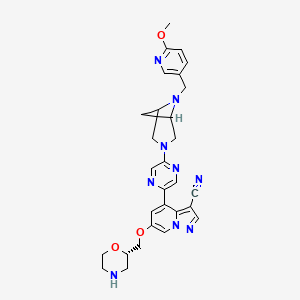
![10H-Benzo[b]pyrido[3,4-e][1,4]oxazinedihydrochloride](/img/structure/B13119683.png)
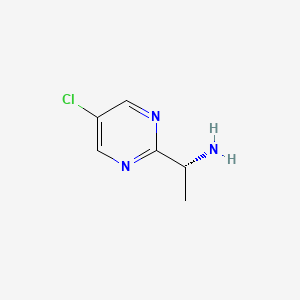
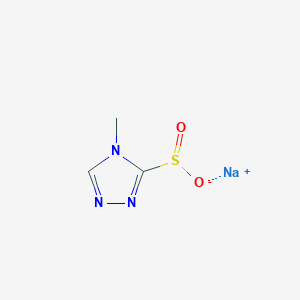
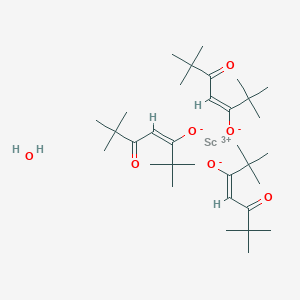
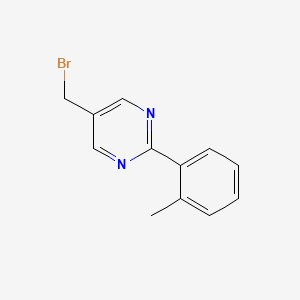

![(13S,17s)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B13119711.png)
